molecular formula C30H29ClN2O B11977655 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride

Cat. No.: B11977655
M. Wt: 469.0 g/mol
InChI Key: YKKPTZXGUWKCQW-UHFFFAOYSA-N
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Description

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Substitution Reactions: Introduction of the methyl and diphenyl groups on the indole core.

    Amination: Reaction with phenylamine to introduce the phenylamino group.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to Receptors: Modulating receptor activity to produce a biological response.

    Inhibiting Enzymes: Blocking enzyme activity to interfere with metabolic pathways.

    Interacting with DNA: Affecting gene expression or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride
  • 1-(5-methyl-2-phenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride

Uniqueness

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. The presence of the methyl and diphenyl groups may enhance its stability and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C30H29ClN2O

Molecular Weight

469.0 g/mol

IUPAC Name

1-anilino-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C30H28N2O.ClH/c1-22-17-18-28-27(19-22)29(23-11-5-2-6-12-23)30(24-13-7-3-8-14-24)32(28)21-26(33)20-31-25-15-9-4-10-16-25;/h2-19,26,31,33H,20-21H2,1H3;1H

InChI Key

YKKPTZXGUWKCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5=CC=CC=C5)O.Cl

Origin of Product

United States

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